Product packaging for Ethyl 4-chloro-2-nitrobenzoate(Cat. No.:CAS No. 1156892-37-3)

Ethyl 4-chloro-2-nitrobenzoate

Cat. No.: B2427243
CAS No.: 1156892-37-3
M. Wt: 229.62
InChI Key: MMGQGMIWZUHCLM-UHFFFAOYSA-N
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Description

Significance of Nitrobenzoate and Halobenzoate Frameworks in Organic Synthesis

Nitrobenzoate and halobenzoate frameworks are particularly important subclasses of substituted benzoate (B1203000) esters. The presence of a nitro group, a strong electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This property is extensively utilized in designing synthetic routes for various organic compounds. Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, providing access to anilines, which are precursors to numerous pharmaceuticals, dyes, and polymers. orgsyn.orgresearchgate.net For instance, ethyl 4-aminobenzoate (B8803810) (Benzocaine), a local anesthetic, is prepared by the reduction of ethyl 4-nitrobenzoate (B1230335). scirp.org

Halobenzoates, containing elements like chlorine or bromine, are also pivotal in organic synthesis. The halogen atom can be substituted through various nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. These reactions are fundamental in constructing the complex carbon skeletons of many biologically active molecules. For example, the related methyl 4-chloro-2-nitrobenzoate can undergo fluorodenitration, where the nitro group is replaced by fluorine, a substitution of high interest in medicinal chemistry. sigmaaldrich.com The precursor acid, 4-chloro-2-nitrobenzoic acid, is itself a valuable intermediate. sigmaaldrich.comgoogle.com

Overview of this compound as a Chemical Synthon in Advanced Organic Chemistry

This compound (CAS Number: 1156892-37-3) is a multi-functionalized molecule that serves as an excellent chemical synthon in advanced organic synthesis. guidechem.com It combines the features of both a halobenzoate and a nitrobenzoate, offering multiple reactive sites for chemical modification.

The standard method for its preparation involves the Fischer esterification of its corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid, with ethanol (B145695) in the presence of an acid catalyst. The precursor acid can be synthesized via multi-step reactions starting from simpler aromatic compounds.

The true value of this compound lies in its utility as a building block for more complex molecules, particularly heterocyclic compounds. A significant research finding highlights its role as a key precursor in the synthesis of 7-chloro-3-(3-chlorophenyl)-2,4(1H,3H)-quinazolinedione. guidechem.com In this synthesis, the nitro group of this compound is first reduced to an amine, which then undergoes cyclization reactions to form the quinazolinedione ring system. This class of compounds is widely investigated in medicinal chemistry for its potential biological activities.

The strategic placement of the chloro and nitro groups on the benzene ring, along with the ethyl ester functionality, makes this compound a versatile intermediate, enabling the construction of elaborate molecular architectures.

Physicochemical Properties

Below is a table summarizing the known physicochemical properties of this compound and its related precursor and isomers for comparative purposes.

PropertyValueCompound
Molecular Formula C₉H₈ClNO₄This compound
CAS Number 1156892-37-3This compound
Molecular Weight 229.62 g/mol Ethyl 4-chloro-3-nitrobenzoate
Melting Point 43-45 °CMthis compound
Molecular Formula C₇H₄ClNO₄4-Chloro-2-nitrobenzoic acid
Molecular Weight 201.56 g/mol 4-Chloro-2-nitrobenzoic acid
CAS Number 6280-88-24-Chloro-2-nitrobenzoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO4 B2427243 Ethyl 4-chloro-2-nitrobenzoate CAS No. 1156892-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGQGMIWZUHCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 Chloro 2 Nitrobenzoate

Esterification Reactions for the Formation of Ethyl 4-chloro-2-nitrobenzoate

The primary route for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid. This class of reactions involves the condensation of the carboxylic acid with ethanol (B145695) to form the ethyl ester.

Direct Esterification of 4-chloro-2-nitrobenzoic Acid with Ethanol

The most fundamental method for producing this compound is the direct esterification, commonly known as the Fischer-Speier esterification. This equilibrium reaction involves heating 4-chloro-2-nitrobenzoic acid with an excess of ethanol. The presence of a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol molecule. youtube.com

A typical laboratory procedure involves suspending 4-chloro-2-nitrobenzoic acid in ethanol, which acts as both a reagent and a solvent. After adding a catalytic amount of acid, the mixture is heated to reflux for several hours to drive the reaction toward the product. To improve the yield, water, a byproduct of the reaction, can be removed through methods like azeotropic distillation. google.com The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). researchgate.net Upon completion, the desired ester product, this compound, is typically isolated and purified.

Catalytic Approaches in Ester Synthesis

Catalysis is central to the efficiency of esterification. Various catalytic systems, both homogeneous and heterogeneous, have been explored to optimize the synthesis of esters like this compound.

Homogeneous acid catalysis is the conventional approach for Fischer esterification. Strong mineral acids, which are soluble in the reaction medium, are commonly employed.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a frequently used and effective catalyst for this transformation. google.com It acts by protonating the carbonyl group of the benzoic acid, making it more susceptible to attack by ethanol. youtube.com The amount of sulfuric acid used is catalytic, though the rate of esterification can increase with higher catalyst loading. google.com

Toluene (B28343) Sulfonic Acids (e.g., p-TsOH): These are also effective soluble acid catalysts for the esterification of nitrobenzoic acids. google.com

The primary drawback of these homogeneous catalysts is the difficulty in separating them from the reaction mixture, often requiring neutralization and washing steps that can generate significant aqueous waste. scirp.org

To overcome the limitations of homogeneous catalysts, research has focused on solid acid catalysts. These are easily separable from the reaction mixture by simple filtration, allowing for catalyst recycling and a more environmentally friendly process. Natural zeolites, with their porous structure and acidic sites, have shown promise in the esterification of related compounds.

A study on the esterification of 4-nitrobenzoic acid (a close structural analogue) with ethanol highlighted the effectiveness of hydrogen forms of various natural zeolites. scirp.orgscirp.org The use of ultradispersed zeolite crystallites (290–480 nm) demonstrated enhanced catalytic activity compared to their micrometric counterparts. researchgate.net The synergy between these catalysts and microwave or ultrasound irradiation has also been shown to increase reaction rates and yields. researchgate.net For instance, with ultradispersed H-HEU-M and H-MOR catalysts, the conversion of 4-nitrobenzoic acid and the yield of its ethyl ester reached up to 70% and 67%, respectively. researchgate.net

Table 1: Performance of Heterogeneous Zeolite Catalysts in the Esterification of 4-Nitrobenzoic Acid with Ethanol scirp.orgscirp.org
Catalyst (Hydrogen Form)Conversion of 4-NBA (%)Selectivity for Ethyl 4-nitrobenzoate (B1230335) (%)Yield of Ethyl 4-nitrobenzoate (%)
H-HEU-M (ultradispersed)~5996.5~57
H-CL (ultradispersed)~5894.1~55
H-MOR (ultradispersed)~5993.3~55
H-MOR (micrometric)~4986.5~42
H-HEU-M (micrometric)~4589.5~40
H-CL (micrometric)~4865.0~31

Data extrapolated from studies on 4-nitrobenzoic acid (4-NBA) under specific conditions (0.1 g catalyst, 0.5 g 4-NBA, 1:35 molar ratio of acid to ethanol, 80°C, 6 h). scirp.orgscirp.org

Continuous Flow Methodologies for Esterification Optimization

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic reactions like nitration, higher efficiency, and easier automation. google.com While specific literature on the continuous flow synthesis of this compound is scarce, processes for structurally similar compounds provide a clear blueprint.

For example, a two-step continuous-flow synthesis of Benzocaine (Ethyl 4-aminobenzoate) has been developed, which begins with the esterification of 4-nitrobenzoic acid. scirp.org Similarly, continuous flow methods have been successfully applied to the synthesis of various esters and nitro-aromatic compounds. google.comnih.govgoogle.com A typical setup would involve pumping streams of 4-chloro-2-nitrobenzoic acid dissolved in a suitable solvent and ethanol containing an acid catalyst through a heated microreactor or packed-bed reactor. nih.gov The short residence time within the reactor, often on the order of minutes, can lead to high conversion rates. scirp.org This methodology minimizes the risks associated with handling hazardous reagents and allows for rapid process optimization and scale-up. google.comnih.gov

Precursor Synthesis Strategies for 4-chloro-2-nitrobenzoic Acid

The availability of the starting material, 4-chloro-2-nitrobenzoic acid, is crucial. This important organic intermediate is primarily used in the production of pharmaceuticals and dyes. guidechem.com Several synthetic routes to this precursor have been established.

The most common industrial method is the oxidation of 4-chloro-2-nitrotoluene (B43163). guidechem.com This process typically involves heating 4-chloro-2-nitrotoluene with a strong oxidizing agent in an acidic medium. One reported method uses a mixture of sulfuric acid and nitric acid at elevated temperatures (160-170°C), often in the presence of a catalyst, to achieve a high yield (≥95%) and purity (≥99%). guidechem.com

Alternative multi-step synthetic pathways starting from more basic feedstocks like benzene (B151609) have also been described. quora.comquora.com One such route involves the Friedel-Crafts alkylation of benzene to toluene, followed by nitration to yield a mixture of ortho- and para-nitrotoluene. The o-nitrotoluene isomer can then be oxidized to produce the corresponding benzoic acid. quora.com Another approach involves the hydrolysis of 2-nitro-4-chlorobenzonitrile, which itself can be synthesized from 2,5-dichloronitrobenzene. quora.comgoogle.com

Table 2: Selected Synthetic Routes for the Precursor 4-chloro-2-nitrobenzoic Acid
Starting MaterialKey Transformation(s)Reference
4-chloro-2-nitrotolueneOxidation with nitric acid/sulfuric acid guidechem.com
2,5-dichloronitrobenzeneCyanation to 2-nitro-4-chlorobenzonitrile, followed by hydrolysis quora.comgoogle.com
TolueneNitration to o-nitrotoluene, followed by chlorination and oxidation quora.com

Multi-Step Synthesis from Benzene and its Derivatives

A common and versatile approach to 4-chloro-2-nitrobenzoic acid begins with readily available benzene or toluene. This pathway involves a sequence of electrophilic aromatic substitution reactions and side-chain oxidation, where the order of reactions is critical to achieving the desired substitution pattern. A strategically sound route starts with toluene, proceeds through chlorination and nitration, and concludes with the oxidation of the methyl group. quora.com

Directed Electrophilic Aromatic Substitution for Functionalization

The cornerstone of this synthetic route is the strategic introduction of chloro and nitro groups onto the aromatic ring. The principles of electrophilic aromatic substitution dictate the regiochemical outcome of these reactions. Substituents already present on the benzene ring direct incoming electrophiles to specific positions. numberanalytics.comgoogle.com

The methyl group of the starting material, toluene, is an ortho-, para-director. quora.com This means it activates the positions ortho (2 and 6) and para (4) to the methyl group for electrophilic attack. The subsequent introduction of a chlorine atom will therefore predominantly yield a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene (B122035). chemistrysteps.com For the synthesis of the target molecule, the 4-chlorotoluene isomer is the required intermediate. quora.com

Once the chloro group is in place, the subsequent nitration step is also governed by directing effects. Both the methyl group and the chlorine atom are ortho-, para-directors. In 4-chlorotoluene, the incoming nitro group is directed to the positions ortho to the methyl group (position 2) and ortho to the chloro group (position 3). Since the methyl group is an activating group and the chloro group is a deactivating group, the directing influence of the methyl group is stronger, favoring substitution at position 2. quora.com The resulting major product is 4-chloro-2-nitrotoluene. The final substituent, the carboxyl group (formed in the last step), is a meta-director, which is why it is crucial to perform the oxidation step last. quora.comgoogle.com

Oxidation Pathways for Carboxylic Acid Group Introduction

The final step in this sequence is the conversion of the methyl group of 4-chloro-2-nitrotoluene into a carboxylic acid group. This transformation can be accomplished through various oxidation methods.

Traditional methods often employ strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) to oxidize the methyl group to a carboxylic acid. quora.comlibretexts.org Another classic method is the Étard reaction, which uses chromyl chloride (CrO₂Cl₂) to oxidize a methyl group to an aldehyde, which can then be further oxidized to the carboxylic acid. google.com

More recent research has focused on developing milder and more environmentally benign procedures. One such method is the photoinduced aerobic oxidation of substituted toluenes. This metal-free approach uses carbon tetrabromide (CBr₄) as an initiator under blue light irradiation to efficiently convert the methyl group to a carboxylic acid in high yields. numberanalytics.comorganicchemistrytutor.com

Substrate ScopeReagentConditionsYield (%)Reference
Benzoic AcidCBr₄ (10 mol%)MeCN, O₂, 400 nm blue LED, rt, 48h96 numberanalytics.com

This table showcases the high efficiency of the modern photoinduced oxidation method for converting a methylarene to the corresponding carboxylic acid.

Halogenation and Nitration Sequencing

The order in which the halogenation and nitration reactions are performed is a critical aspect of the synthesis of 4-chloro-2-nitrobenzoic acid. quora.comgoogle.com The correct sequence involves chlorination of toluene first, followed by nitration of the resulting 4-chlorotoluene. quora.com

Starting with the chlorination of toluene allows for the separation of the desired 4-chlorotoluene isomer from the 2-chlorotoluene byproduct. quora.com Nitration of purified 4-chlorotoluene then selectively yields 4-chloro-2-nitrotoluene as the major product, due to the directing effects of the methyl and chloro groups. quora.comchemistrysteps.com

If nitration were performed first on toluene, a mixture of ortho- and para-nitrotoluene would be formed. Chlorination of the o-nitrotoluene isomer would then be required. However, the nitro group is strongly deactivating and a meta-director, which would lead to the formation of undesired isomers and require harsher reaction conditions. chemistrysteps.com Therefore, the sequence of chlorination followed by nitration is the more efficient and regioselective route. quora.com The nitration itself is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺) electrophile. quora.com

Conversion of Nitriles to Carboxylic Acids

An alternative pathway to 4-chloro-2-nitrobenzoic acid involves the synthesis and subsequent hydrolysis of a nitrile intermediate, specifically 4-chloro-2-nitrobenzonitrile (B1583667). This method circumvents the need for oxidation of a methyl group.

Synthesis of 4-chloro-2-nitrobenzonitrile Intermediates

A robust method for synthesizing 4-chloro-2-nitrobenzonitrile is the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide (CuCN). This reaction, a form of nucleophilic aromatic substitution, is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. organicchemistrytutor.com The starting material, 2,5-dichloronitrobenzene, is a commercially available dye intermediate.

The process often involves heating a mixture of 2,5-dichloronitrobenzene and copper(I) cyanide, sometimes with the addition of a catalytic amount of an inorganic cyanide such as potassium cyanide (KCN), to improve yield and reaction rate. The reaction proceeds at temperatures between 140°C and 170°C for several hours. organicchemistrytutor.com This method provides a direct route to the nitrile, avoiding the multi-step functionalization of a simpler benzene derivative.

ReactantsSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
2,5-dichloronitrobenzene, CuCNDMFKCN165-1705.573.1
2,5-dichloronitrobenzene, CuCNDMF-reflux3.563.0

This table summarizes typical reaction conditions for the synthesis of 4-chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene.

Hydrolytic Transformations of Nitrile Precursors

The final step in this pathway is the hydrolysis of the 4-chloro-2-nitrobenzonitrile intermediate to the target carboxylic acid. The nitrile group (–C≡N) can be converted to a carboxylic acid group (–COOH) through treatment with aqueous acid or base under heating.

For the conversion of 4-chloro-2-nitrobenzonitrile, acid-catalyzed hydrolysis is commonly employed, for instance, by heating with concentrated hydrochloric acid (HCl). quora.com The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. numberanalytics.com This is followed by a nucleophilic attack by a water molecule. A series of proton transfers then leads to an amide intermediate, which is subsequently hydrolyzed further under the acidic conditions to yield the final carboxylic acid and an ammonium (B1175870) ion. The presence of electron-withdrawing groups, such as the nitro and chloro groups on the ring, influences the reactivity of the nitrile group during hydrolysis. numberanalytics.com

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on environmental stewardship in chemical manufacturing has spurred research into sustainable synthetic routes for industrial chemicals, including this compound. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances, leading to safer, more efficient, and environmentally benign processes. The application of these principles to the synthesis of this compound focuses on alternative solvents, energy-efficient reaction activation methods, and the use of sustainable catalysts.

Considerations for Green Solvents and Reaction Media

Research into greener alternatives has identified several promising options. For esterification reactions similar to the synthesis of this compound, the use of supercritical carbon dioxide (scCO₂) has been proposed as a green solvent alternative. Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed and recycled upon completion of the reaction, minimizing waste. Another strategy is the use of safer, more benign solvents. For instance, ethyl acetate (B1210297) has been successfully employed as a greener solvent for the microwave-assisted synthesis of related nitroanthranilate esters. researchgate.net

In some cases, the reaction can be performed under solvent-free conditions, which represents an ideal green chemistry scenario. Microwave-assisted amination of 2-chloro-5-nitrobenzoic acid, a related precursor, has been achieved without any added solvent, demonstrating the potential for eliminating solvent waste entirely. nih.gov Furthermore, using one of the reactants, such as ethanol in the esterification of 4-chloro-2-nitrobenzoic acid, in excess to act as both a reagent and a solvent is a common practice that can reduce the need for additional non-reagent solvents.

Table 1: Comparison of Solvents in Benzoate (B1203000) Ester Synthesis

Solvent/MediumTypeRationale for UseGreen Chemistry Consideration
Toluene/CyclohexaneAromatic/Alicyclic HydrocarbonUsed for azeotropic water removal to drive esterification. Volatile Organic Compounds (VOCs), environmental and health concerns.
Dimethylformamide (DMF)Polar Aprotic SolventImproves solubility of the carboxylic acid precursor. google.comConsidered a substance of very high concern; not a green solvent.
Supercritical CO₂Green SolventAlternative to traditional organic solvents for reduced waste. Non-toxic, recyclable, reduces waste streams.
Ethyl AcetateGreener SolventUsed as a safer solvent in microwave-assisted synthesis. researchgate.netLower toxicity and better environmental profile than many traditional solvents.
Solvent-FreeReaction ConditionEliminates the need for a solvent altogether. nih.govIdeal from a green chemistry perspective, minimizing waste and simplifying purification.

Microwave-Assisted Synthetic Protocols

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the formation of side products. researchgate.netnih.gov

The application of microwave technology is particularly relevant for the synthesis of esters like this compound. Studies on the analogous compound, ethyl 4-nitrobenzoate, have demonstrated that irradiating the reaction mixture of 4-nitrobenzoic acid and ethanol with microwaves (e.g., at 2450 MHz, 300 W for 2 hours) can produce the desired ester with high selectivity and good yields (up to 67%). scirp.org This method is noted for being simple and environmentally friendly. scirp.org

Further research has shown the effectiveness of microwave heating for various related transformations. For example, the catalyst-free amination of 5-nitro-2-chlorobenzoic acid with various amines proceeds to completion within 5-30 minutes at 80-120°C under microwave irradiation, achieving yields of up to >99%. nih.gov Similarly, the esterification of other nitro-substituted anthranilic acids has been successfully carried out under microwave conditions, highlighting the broad applicability of this technology. researchgate.net These protocols often allow for reactions to be conducted in safer solvents or even under solvent-free conditions, further enhancing their green credentials. researchgate.netnih.gov

Table 2: Microwave-Assisted Synthesis Data for Related Benzoate Esters

ReactantProductMicrowave ConditionsReaction TimeYieldSource
4-Nitrobenzoic AcidEthyl 4-nitrobenzoate2450 MHz, 300 W2 hours~67% scirp.org
5-Nitro-2-chlorobenzoic AcidN-substituted 5-nitroanthranilic acid derivativesNot specified5-30 minutes>99% nih.gov
5-Nitroanthranilic AcidMethyl 5-nitroanthranilate100 °C15 minutes92% researchgate.net

Catalyst Selection for Sustainable Synthesis

The traditional Fischer esterification process for producing this compound typically relies on strong mineral acids like concentrated sulfuric acid (H₂SO₄) as a catalyst. While effective, these catalysts are corrosive, hazardous, and generate significant acidic waste, posing challenges for disposal and catalyst recovery.

A key tenet of green chemistry is the development and use of more sustainable catalytic systems. For esterification, several greener alternatives have been explored:

Solid Acid Catalysts: Heterogeneous catalysts such as natural zeolites (e.g., H-CL, H-MOR) offer a sustainable option. scirp.org These materials are environmentally benign, reusable, and can be easily separated from the reaction mixture, simplifying product purification and minimizing waste. In the synthesis of ethyl 4-nitrobenzoate, nanoporous natural zeolites have been shown to effectively catalyze the esterification of 4-nitrobenzoic acid with ethanol, achieving high selectivity. scirp.org

Lewis Acids and Ion-Exchange Resins: Lewis acids, such as zinc chloride (ZnCl₂), and solid ion-exchange resins are being investigated as less corrosive alternatives to sulfuric acid. These catalysts can reduce equipment corrosion and are often more easily recovered and recycled.

Bionanocatalysts: An innovative approach involves the use of bionanocomposites. For example, a magnetically recyclable catalyst comprising copper ferrite (B1171679) nanoparticles supported on starch (CuFe₂O₄@starch) has been developed. nih.gov While demonstrated for other reactions, this type of catalyst represents a frontier in sustainable design, combining low toxicity, high efficiency, and easy magnetic separation for reuse over multiple cycles. nih.gov

The selection of such catalysts not only aligns with green chemistry principles by reducing hazardous waste but also often leads to improved reaction selectivity and easier industrial-scale processing.

Table 3: Comparison of Catalysts for Benzoate Ester Synthesis

CatalystTypeAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Homogeneous Brønsted AcidInexpensive, effective. Corrosive, hazardous, generates acidic waste, difficult to recycle.
Natural Zeolites (e.g., H-MOR)Heterogeneous Solid AcidEnvironmentally benign, reusable, easy to separate, high selectivity. scirp.orgMay require specific preparation or activation.
Lewis Acids (e.g., ZnCl₂)Homogeneous Lewis AcidCan reduce corrosion issues compared to H₂SO₄. Can still require aqueous workup for removal.
Ion-Exchange ResinsHeterogeneous Solid AcidRecyclable, reduces corrosion. May have lower thermal stability or activity compared to mineral acids.
CuFe₂O₄@starchHeterogeneous BionanocatalystMagnetically recyclable, non-toxic, low cost, high stability. nih.govApplication for this specific esterification not yet reported.

Chemical Reactivity and Transformation Mechanisms of Ethyl 4 Chloro 2 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNA_r) Reactions

The benzene (B151609) ring of ethyl 4-chloro-2-nitrobenzoate is electron-deficient due to the strong electron-withdrawing effects of the nitro group and the chloro atom. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction's viability is significantly enhanced by the presence of the nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgscispace.com

The position of the substituents is critical. In this compound, the nitro group is ortho to the ester and meta to the chlorine, while the chlorine is para to the ester. The most significant activating effect for SNAr is when a strong electron-withdrawing group is positioned ortho or para to the leaving group. libretexts.org This arrangement allows for the delocalization of the negative charge of the intermediate carbanion onto the nitro group, thereby stabilizing it. libretexts.org

Displacement at the Nitro-Bearing Carbon

The displacement of a nitro group in SNAr reactions is significantly less common than the displacement of a halogen. For a nitro group to act as a leaving group, the attack must occur at the carbon to which it is attached. While not impossible, this pathway is generally less favored. In the context of this compound, the carbon bearing the nitro group (C2) is not as activated towards nucleophilic attack for the displacement of the nitro group itself compared to the activation of the chloro-bearing carbon. A related compound, mthis compound, has been shown to undergo fluorodenitration, where the nitro group is replaced by a fluorine atom, but this requires specific reagents like tetramethylammonium (B1211777) fluoride. sigmaaldrich.com

Displacement at the Chloro-Bearing Carbon

The displacement of the chlorine atom at the C4 position is the more probable SNAr pathway for this compound. The chlorine atom is a good leaving group, and its position is activated by the electron-withdrawing nitro group at the C2 position (ortho to the reaction center from one side and para from the other, considering the ring's electronics). Nucleophilic attack at C4 leads to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization and facilitates the reaction. libretexts.org

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. wikipedia.org This reaction is crucial for the preparation of aromatic amines, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. scranton.edu

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. wikipedia.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction converts the nitro group (-NO₂) into a primary amine (-NH₂), with water as the only byproduct, making it a clean and atom-economical method. The general transformation for this compound is the synthesis of ethyl 2-amino-4-chlorobenzoate (B8601463). chemscene.com

A variety of metal-based catalysts are effective for the hydrogenation of nitroarenes. The choice of catalyst can influence the reaction's selectivity and efficiency.

Palladium on Carbon (Pd/C): This is one of the most widely used catalysts for nitro group reductions due to its high activity. commonorganicchemistry.com However, a significant drawback of Pd/C is its potential to also catalyze dehalogenation, which in the case of this compound, could lead to the undesired removal of the chlorine atom. commonorganicchemistry.com

Indium: Indium metal, in the presence of a proton source like ammonium (B1175870) chloride in aqueous ethanol (B145695), has been shown to be an effective reagent for the selective reduction of aromatic nitro compounds. orgsyn.org This system is attractive due to its ability to be performed in aqueous solutions. For instance, ethyl 4-nitrobenzoate (B1230335), a related compound, can be selectively reduced to ethyl 4-aminobenzoate (B8803810) in high yield using this method. orgsyn.org

Nickel: Raney nickel is another effective catalyst for the hydrogenation of nitro groups. wikipedia.org It is often used as an alternative to Pd/C, particularly when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com

Iron: The use of iron metal in acidic media (Bechamp reduction) is a classical and industrially significant method for nitroarene reduction. wikipedia.org It offers a mild and cost-effective way to reduce nitro groups to amines, often in the presence of other reducible functional groups. commonorganicchemistry.com

Copper: Copper-based catalysts have also been employed for the reduction of nitroaromatics, although they may require more forcing conditions compared to palladium or nickel.

The following table summarizes various metal-catalyzed reduction systems for nitroarenes.

Catalyst SystemTypical ConditionsAdvantagesPotential Disadvantages
Pd/C H₂, various solvents (e.g., ethanol, ethyl acetate)High activity, generally applicableCan cause dehalogenation of aryl halides commonorganicchemistry.com
Indium In powder, NH₄Cl, aqueous ethanol, refluxCan be performed in aqueous media, good selectivity orgsyn.orgStoichiometric amounts of metal are often required
Raney Nickel H₂, various solvents (e.g., ethanol)Effective for nitro reduction, less prone to dehalogenation than Pd/C commonorganicchemistry.comPyrophoric nature requires careful handling
Iron Fe powder, acid (e.g., acetic acid, HCl)Cost-effective, mild conditions commonorganicchemistry.comOften requires stoichiometric amounts of iron and acidic workup

A primary challenge in the reduction of this compound is achieving chemo-selectivity, meaning the reduction of the nitro group without affecting the ester functionality or the carbon-chlorine bond.

Several strategies can be employed to achieve this selectivity:

Catalyst Choice: As mentioned, catalysts like Raney nickel are often preferred over Pd/C to prevent hydrodechlorination. commonorganicchemistry.com

Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, and solvent can help to favor the desired reduction.

Specific Reagents: Systems like iron in acidic conditions or tin(II) chloride (SnCl₂) are known for their mildness and ability to selectively reduce nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used for selective reductions, particularly in cases where hydrogenation or acidic conditions are not suitable. commonorganicchemistry.com

In some biological systems, enzymes like 3-nitrophenol (B1666305) nitroreductase have been shown to catalyze the chemoselective reduction of nitroaromatic compounds, such as 2-chloro-5-nitrophenol, to the corresponding hydroxylamino derivatives without cleaving the C-Cl bond. nih.gov This highlights the potential for biocatalytic approaches to achieve high selectivity.

Reductive Cyclization Pathways to Heterocyclic Scaffolds

The strategic positioning of the nitro and chloro substituents on the benzene ring of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The transformation typically involves the reduction of the nitro group to a reactive intermediate, such as a nitroso, hydroxylamino, or amino group, which then participates in an intramolecular or intermolecular cyclization reaction.

One significant application is in the synthesis of phenothiazines. The reaction of 2-aminothiophenols with activated nitrobenzenes, such as those containing a halogen at the ortho or para position to the nitro group, is a known method for constructing the phenothiazine (B1677639) core. nih.gov In the case of this compound, the chlorine atom at C-4 is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at C-2. A plausible pathway involves the reaction with a 2-aminothiophenol. The thiolate anion would displace the activated chlorine atom, followed by reduction of the nitro group and subsequent cyclization to form a phenothiazine derivative.

Another important class of heterocycles accessible from ortho-nitrobenzoate derivatives are quinazolines and their analogues. nih.gov The general strategy involves the reduction of the nitro group to an amine, which creates a 1,2-diaminoaromatic precursor. This intermediate can then be cyclized with various one-carbon electrophiles (like formic acid, orthoesters, or aldehydes) to construct the pyrimidine (B1678525) ring of the quinazoline (B50416) system. For instance, reduction of this compound to ethyl 2-amino-4-chlorobenzoate, followed by reaction with an appropriate cyclizing agent, can lead to the formation of substituted quinazolin-4-ones. The reduction of the nitro group can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reductants like TiCl₃ or SnCl₂. nih.gov

The following table summarizes potential reductive cyclization reactions starting from this compound.

Table 1: Examples of Reductive Cyclization Reactions

Target Heterocycle Co-reactant Key Steps Potential Reducing Agents

Hydrolytic Cleavage of the Ester Functionality

The ethyl ester group of this compound can be readily cleaved through hydrolysis under either basic or acidic conditions to yield the corresponding carboxylic acid.

Saponification to 4-chloro-2-nitrobenzoic Acid

Saponification is the hydrolysis of an ester under basic conditions. For this compound, this reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. Subsequently, the ethoxide ion (⁻OEt) is eliminated, and a final proton transfer results in the formation of the carboxylate salt (sodium or potassium 4-chloro-2-nitrobenzoate) and ethanol. Acidification of the reaction mixture in a separate workup step protonates the carboxylate, precipitating the free 4-chloro-2-nitrobenzoic acid.

The reaction is effectively irreversible because the final proton transfer from the initially formed carboxylic acid to the strongly basic ethoxide ion is highly favorable. Kinetically, the reaction is typically second-order, being first-order in both the ester and the hydroxide ion. The presence of the electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, ethyl nitrobenzoates undergo saponification more rapidly than unsubstituted ethyl benzoate (B1203000). pearson.comvaia.com

Table 2: Conditions for Saponification of this compound

Reagent Solvent Temperature Reaction Time Product
Sodium Hydroxide (aq) Water/Ethanol Reflux (approx. 80-100 °C) 1-4 hours Sodium 4-chloro-2-nitrobenzoate
Potassium Hydroxide (aq) Water/Ethanol Reflux (approx. 80-100 °C) 1-4 hours Potassium 4-chloro-2-nitrobenzoate

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this means replacing the ethyl group with a different alkyl or aryl group (R') by reacting it with a corresponding alcohol (R'-OH). This reaction is an equilibrium process and can be catalyzed by either an acid (commonly H₂SO₄ or HCl) or a base (commonly an alkoxide like NaOR'). masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The new alcohol (R'-OH) then acts as a nucleophile, attacking the protonated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, the original ethanol molecule is eliminated, and deprotonation of the new ester yields the final product. youtube.com To drive the equilibrium towards the desired product, the replacing alcohol (R'-OH) is often used in large excess, frequently serving as the solvent. masterorganicchemistry.comyoutube.com

Base-Catalyzed Transesterification: The base-catalyzed mechanism involves the nucleophilic attack of an alkoxide ion (R'O⁻) on the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating the original ethoxide ion (EtO⁻) to form the new ester. The required alkoxide is typically generated by adding a strong base (like sodium or potassium hydroxide) or an alkali metal to the alcohol (R'-OH).

Table 3: General Conditions for Transesterification

Catalysis Type Catalyst Example Alcohol (R'-OH) Conditions
Acid Concentrated H₂SO₄, p-TsOH Used as solvent or in large excess Reflux
Base NaOR', KOR' Used as solvent or in large excess Anhydrous, Reflux

Applications of Ethyl 4 Chloro 2 Nitrobenzoate As a Chemical Intermediate

Precursor in Pharmaceutical Synthesis

The structural framework of ethyl 4-chloro-2-nitrobenzoate makes it an important building block in medicinal chemistry and the development of pharmaceutical agents. ontosight.ai The nitro and chloro groups, along with the ester, provide reactive sites for constructing molecules with potential biological activity.

A primary transformation of this compound is the reduction of its nitro group to an amine, yielding substituted anilines. This reaction is a cornerstone in synthetic organic chemistry, as anilines are precursors to a vast number of pharmaceuticals. ontosight.aiacs.org The reduction can be achieved using various methods, including catalytic hydrogenation or chemical reducing agents like sodium dithionite (B78146) or indium metal in the presence of ammonium (B1175870) chloride. organic-chemistry.orgorgsyn.org For instance, the reduction of a similar compound, ethyl 4-nitrobenzoate (B1230335), yields ethyl 4-aminobenzoate (B8803810), a key component in local anesthetics. orgsyn.orgscirp.org

The resulting 2-amino-4-chlorobenzoate (B8601463) scaffold can be further modified. The amino group can be alkylated, as demonstrated in the synthesis of N-ethyl-4-chloro-2-nitro-aniline, or acylated. prepchem.com The ester group can be hydrolyzed to the corresponding carboxylic acid. These transformations lead to a variety of substituted benzoic acid derivatives, such as N-aryl anthranilic acids, which are known for their anti-inflammatory properties and serve as precursors for other complex molecules. nih.gov A copper-catalyzed amination reaction, for example, can couple chlorobenzoic acids with various anilines to produce these derivatives with high selectivity. nih.gov

Table 1: Selected Reactions and Products from this compound Derivatives

Starting Material Class Reaction Type Product Class Potential Application Reference
Substituted Nitrobenzoate Nitro Group Reduction Substituted Aniline Pharmaceutical Intermediate acs.orgorgsyn.org
2-Chlorobenzoic Acid Copper-Catalyzed Amination N-Aryl Anthranilic Acid Anti-inflammatory Agents nih.gov

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to drug discovery. This compound is a valuable precursor for several important classes of heterocycles. acs.orgnih.gov

Quinazolinones: These fused-ring systems are present in numerous bioactive compounds. The synthesis often involves the cyclization of a 2-aminobenzamide (B116534) derivative. organic-chemistry.orgarkat-usa.org Starting from this compound, a synthetic route would typically involve the reduction of the nitro group to an amine, followed by amidation of the ethyl ester to form 2-amino-4-chlorobenzamide. This intermediate can then be reacted with aldehydes or their equivalents to construct the quinazolinone ring system. arkat-usa.orggoogle.com

Thiazoles: The thiazole (B1198619) ring is a key feature in many therapeutic agents. The Hantzsch thiazole synthesis is a classic method, involving the reaction of a thioamide with an alpha-halocarbonyl compound. youtube.comgoogle.com Derivatives of this compound can be used to synthesize thiazoles. For example, the related 2-chloro-4-nitrobenzoyl chloride can be reacted with an aminothiazole derivative to form more complex structures, highlighting the utility of this chemical family as building blocks. sigmaaldrich.com

Isoxazoles: Isoxazoles are another class of five-membered heterocycles with a wide range of biological activities, including anti-inflammatory and antimicrobial properties. organic-chemistry.org Their synthesis often relies on the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or a related dipolarophile. nih.govorganic-chemistry.orgnih.gov While direct synthesis from this compound is less common, its derivatives can be elaborated into the necessary precursors for these cycloaddition reactions. The versatility of related building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid in synthesizing various nitrogenous heterocycles underscores the potential of this compound class. acs.orgnih.gov

Role in Agrochemical and Dye Synthesis

The chemical reactivity of this compound and its derivatives also makes them valuable in the production of agrochemicals and dyes. Aniline derivatives, which are readily synthesized from nitroaromatic compounds, are fundamental intermediates in the manufacturing of azo dyes used in various industries. ontosight.ai

In the agrochemical sector, substituted anilines and benzoic acids are precursors for active ingredients in herbicides and fungicides. usitc.gov For instance, chemical intermediates like 2-ethyl-6-methylaniline (B166961) and 2-chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid are used to synthesize herbicidal compounds. usitc.gov The structural motifs present in this compound are analogous to those found in these agrochemical precursors, positioning it as a useful starting point for the synthesis of new crop protection agents.

Development of Advanced Materials

Beyond its traditional roles, this compound and its derivatives are finding applications in the field of materials science, contributing to the development of materials with specialized optical and structural properties.

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for applications like frequency conversion and optical switching. google.com Organic molecules with a strong electron donor group and an electron acceptor group connected by a conjugated system often exhibit significant NLO properties.

The nitro group (-NO₂) is a powerful electron acceptor. When combined with an amino group (an electron donor) on a benzene (B151609) ring, as in nitroanilines, it creates a "push-pull" system that can lead to a large second-order NLO response. google.com Research has demonstrated that Morpholinium 2-chloro-4-nitrobenzoate, a salt formed from 2-chloro-4-nitrobenzoic acid (the parent acid of the title compound), possesses notable NLO properties. nih.gov When doped into liquid crystals, it influences their electro-optical response. nih.gov This indicates that the 2-chloro-4-nitrobenzoyl scaffold is a promising core for the design of new NLO and electro-optical materials. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
2-Amino-4-chlorobenzamide
2-Amino-5-chloro-3-nitrobenzoic acid
2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
2-Chloro-4-nitrobenzoic acid
2-Ethyl-6-methylaniline
4-Chloro-2-fluoro-5-nitrobenzoic acid
4-Chloro-2-nitroaniline
4-Chloro-3-nitrobenzoic acid
Anestezin (Benzocaine)
Ethyl 2,3-dichloro-4-nitrobenzoate
Ethyl 4-aminobenzoate
This compound
Ethyl 4-chloro-3-nitrobenzoate
Ethyl 4-nitrobenzoate
Flufenamic acid
Mefenamic acid
Methyl 4-chloroanthranilate
Morpholinium 2-chloro-4-nitrobenzoate
N-Aryl Anthranilic Acid
N-benzyl-2-methyl-4-nitroaniline
N-ethyl-4-chloro-2-nitro-aniline
Novocaine (Procaine)
Quinazolinone
Thiazole

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR (¹H and ¹³C NMR)

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: The ¹H NMR spectrum of ethyl 4-chloro-2-nitrobenzoate displays distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group's methylene (B1212753) protons (-CH₂-) typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) present as a triplet. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) in the downfield region, influenced by their positions relative to the electron-withdrawing nitro and chloro substituents.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by revealing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found at a low field. The carbons of the ethyl group and the aromatic ring also show distinct signals. The substitution pattern on the benzene ring leads to six unique aromatic carbon signals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Aromatic Protons 7.83 - 7.72mAr-H
Ethyl (-OCH₂CH₃) 4.45q7.1-OCH₂-
Ethyl (-OCH₂CH₃) 1.44t7.1-CH₃
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
Carbonyl 164.42C=O
Aromatic Carbons 148.19, 135.24, 132.17, 129.54, 127.25, 124.50Ar-C
Ethyl (-OCH₂CH₃) 61.91-OCH₂-
Ethyl (-OCH₂CH₃) 14.24-CH₃

Data sourced from publicly available spectral databases and may vary slightly based on experimental conditions. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further clarity on the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons of the ethyl group would be expected, confirming their connectivity. youtube.com Correlations between the aromatic protons would also help in assigning their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. youtube.com For instance, the signal for the methylene protons in the ¹H spectrum will correlate with the signal for the methylene carbon in the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For example, it can show a correlation between the methylene protons of the ethyl group and the carbonyl carbon of the ester, as well as correlations between the aromatic protons and the carbons of the benzene ring, including the carbon attached to the chloro and nitro groups. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could provide information about the spatial proximity of the ethyl group to certain aromatic protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. mdpi.comnih.gov For this compound (C₉H₉ClNO₄), the expected monoisotopic mass is approximately 229.0244 g/mol . HRMS can confirm this with high accuracy, distinguishing it from other compounds with the same nominal mass.

Ionization Techniques for Complex Mixture Analysis

Various ionization techniques can be employed in mass spectrometry, each with its own advantages for analyzing different types of samples.

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation of the molecule. nih.gov The resulting mass spectrum is a fingerprint of the compound, showing characteristic fragment ions that can be used for structural elucidation.

Chemical Ionization (CI): CI is a softer ionization method that results in less fragmentation and often produces a prominent protonated molecule peak [M+H]⁺, which helps in confirming the molecular weight. nih.gov

Electrospray Ionization (ESI): ESI is a very soft ionization technique commonly used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov It is particularly useful for polar and thermally labile compounds.

Table 2: Mass Spectrometry Data for this compound

Technique Ion m/z (Mass-to-Charge Ratio) Information Provided
HRMS [M]⁺~229.0244Precise molecular formula determination
EI-MS Various fragment ionsVariesStructural fingerprint, fragmentation pathway

Theoretical m/z value. Actual values may differ slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. pressbooks.publibretexts.orglibretexts.org

The IR spectrum of this compound will show distinct absorption bands corresponding to its key functional groups:

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an ester. libretexts.orglibretexts.org

N-O Stretch (Nitro Group): The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

C-O Stretch (Ester): The C-O single bond of the ester will show a strong absorption in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bond stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring will have C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Ester (C=O) Stretch1720 - 1740
Nitro (N-O) Asymmetric Stretch1530 - 1550
Nitro (N-O) Symmetric Stretch1340 - 1360
Ester (C-O) Stretch1100 - 1300
Aromatic C=C Stretch1450 - 1600
Aromatic C-H Stretch> 3000
C-Cl Stretch600 - 800

Characteristic absorption ranges are approximate and can be influenced by the molecular environment. pressbooks.publibretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For aromatic compounds such as this compound, the UV-Vis spectrum is dictated by the chromophoric benzene ring and the attached auxochromic groups, namely the nitro (-NO2), chloro (-Cl), and ethyl ester (-COOEt) substituents. These groups modify the energy levels of the molecular orbitals, thereby influencing the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε).

The electronic spectrum of substituted benzenes is primarily characterized by transitions involving the π-electron system of the aromatic ring. In nitro-substituted aromatics, two principal types of transitions are typically observed: high-intensity π→π* transitions and lower-intensity n→π* transitions. The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while the n→π* transitions arise from the excitation of a non-bonding electron, primarily from the oxygen atoms of the nitro group, to a π* antibonding orbital.

In this compound, the benzene ring, conjugated with the nitro group and the ethyl ester group, forms the principal chromophore. The presence of the strongly electron-withdrawing nitro group is expected to cause a significant bathochromic (red) shift of the primary π→π* absorption bands of benzene, moving them to longer wavelengths. This is a common feature in nitroaromatic compounds. researchgate.netrsc.org

The positioning of the substituents on the benzene ring plays a crucial role in the spectral outcome. In this compound, the nitro group is at the ortho position relative to the ethyl ester group, and the chloro group is in the para position with respect to the nitro group. This substitution pattern influences the electronic distribution and steric interactions within the molecule, which in turn affects the energy of the electronic transitions.

To provide a comparative context, the UV-Vis absorption data for several related nitroaromatic compounds are presented in the table below. This data illustrates the influence of different substitution patterns on the electronic absorption spectra.

Compound NameSolventλmax (nm)Molar Absorptivity (ε)Transition TypeReference
Nitrobenzene (B124822)Water~273-π→π researchgate.net
2-NitrophenolWater~275, ~350-π→π, n→π researchgate.net
4-NitrophenolWater~315-π→π researchgate.net
Methyl 2-nitrobenzoate (B253500)---- nih.govnist.govchemicalbook.com
Ethyl 2-nitrobenzoate---- fishersci.caontosight.aisielc.comnist.gov
Ethyl 4-nitrobenzoate (B1230335)---- nih.gov
1-Chloro-4-nitrobenzene-~270-π→π* nist.gov

Data for molar absorptivity was not consistently available in the cited sources.

The data in the table highlights the variability in absorption maxima depending on the nature and position of the substituents. For this compound, it is plausible to predict a complex UV-Vis spectrum with multiple absorption bands, reflecting the combined electronic effects of the chloro, nitro, and ethyl ester groups on the benzene ring. The steric hindrance between the ortho-substituted nitro and ethyl ester groups may also play a role by potentially forcing one of the groups out of the plane of the benzene ring, which would affect the extent of conjugation and, consequently, the absorption spectrum. youtube.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of substituted nitroaromatic compounds. For molecules like ethyl 4-chloro-2-nitrobenzoate, these calculations can map electron density, determine the energies of frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential surfaces, all of which are crucial for understanding chemical behavior.

Studies on analogous compounds, such as substituted nitrobenzenes, have demonstrated the utility of these methods. For instance, calculations on p-chloronitrobenzene have been used to determine thermodynamic parameters for nucleophilic addition reactions. icm.edu.pl By comparing the activation Gibbs free energy (ΔG‡) and the Gibbs free energy of reaction (ΔGR), researchers can predict the most likely sites of nucleophilic attack and the stability of the resulting intermediates. icm.edu.pl DFT functionals like PBE0 and B3LYP, often paired with basis sets such as 6-31+G(d) for geometry optimization and 6-311+G(2d,p) for final energy calculations, have proven effective in these predictions. icm.edu.pl

The electronic structure is heavily influenced by the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly lowers the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack. researchgate.netwikipedia.org This activation is particularly pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group at position 2 and the chloro group at position 4 both activate the ring towards nucleophilic aromatic substitution. Quantum chemical calculations can quantify these effects by modeling parameters such as the LUMO energy and the molecular electrostatic potential at the carbon atom undergoing substitution. chemrxiv.org

Table 1: Representative Quantum Chemical Calculation Parameters for a Model Reaction (Nucleophilic Addition to p-Chloronitrobenzene) icm.edu.pl
ParameterCalculation PhaseValue (kcal·mol⁻¹)Significance
Activation Gibbs Free Energy (ΔG‡)Gas Phase14.8Represents the energy barrier for the reaction to occur.
Activation Gibbs Free Energy (ΔG‡)DMF Solution18.1Energy barrier when solvent effects are included.
Reaction Gibbs Free Energy (ΔGR)Gas Phase-16.1Indicates the thermodynamic favorability of forming the intermediate in the gas phase.
Reaction Gibbs Free Energy (ΔGR)DMF Solution-6.1Thermodynamic favorability of forming the intermediate in solution.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a key tool for predicting and analyzing the mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state (TS) energies. For this compound, a primary reaction pathway is nucleophilic aromatic substitution (SNAr), where the chloride ion is displaced by a nucleophile.

The generally accepted SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.orglibretexts.org

Addition Step: A nucleophile attacks the electrophilic carbon atom bonded to the leaving group (chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The strong electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate. wikipedia.org

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

Computational studies on related systems have provided detailed mechanistic insights. For example, a DFT study (at the B3LYP/6-31G(d) level) on the thermal decomposition of a similar compound, nitroethyl benzoate (B1203000), revealed a one-step, non-concerted mechanism. researchgate.net The analysis of the reaction path using Bonding Evolution Theory (BET) showed that the process begins with the synchronous but heterolytic rupture of an O-C bond and homolytic rupture of a C-H bond, leading to a high activation energy of 37.1 kcal·mol⁻¹. researchgate.net The formation of the new double bond occurs late in the reaction, confirming its non-concerted nature. researchgate.net Such detailed analyses allow for the precise characterization of bond-forming and bond-breaking events along a reaction coordinate.

Table 2: Predicted Mechanistic Steps for Reactions of this compound
Reaction TypeStepDescriptionKey Intermediate/State
Nucleophilic Aromatic Substitution (SNAr)1. AdditionThe nucleophile attacks the carbon atom attached to the chlorine, forming a negatively charged intermediate. libretexts.orgMeisenheimer Complex wikipedia.org
2. EliminationThe chloride ion is expelled, restoring the aromatic ring. libretexts.orgTransition State 2
Thermal Decomposition (by analogy)1. Bond RuptureSynchronous breaking of single bonds connected to the ester group. researchgate.netSingle Transition State researchgate.net
2. Product FormationFormation of new double bonds and release of products. researchgate.netFinal Products

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly valuable for understanding the nature of intermolecular interactions in condensed phases (liquid or solid) and in complex biological systems. nih.govyoutube.com While specific MD studies on this compound are not prominent in the literature, simulations of analogous systems provide a clear picture of the expected interactions.

For a polar molecule like this compound, several types of intermolecular forces would govern its behavior in a liquid state:

Dipole-Dipole Interactions: The nitro and ester groups create a significant molecular dipole, leading to strong electrostatic interactions between molecules.

Dispersion Forces (van der Waals): These forces are present between all molecules and arise from temporary fluctuations in electron density.

Orientational Correlations: Studies on liquid nitromethane (B149229) show that even without strong hydrogen bonding, molecules exhibit preferential antiparallel ordering due to these interactions. dp.tech

MD simulations can model these forces to predict bulk properties like density, viscosity, and diffusion coefficients. Furthermore, in the context of drug discovery, MD simulations are essential for modeling how a molecule like this compound might interact with a biological target, such as a protein's active site. youtube.com These simulations can reveal the stability of binding poses, the role of specific amino acid residues, and the influence of water molecules in the binding process. nih.gov

A study on clusters of ethylammonium (B1618946) nitrate (B79036) provides a useful analogy for the types of interactions that can be quantified. rsc.org Using methods like the Effective Fragment Potential (EFP), researchers can dissect intermolecular interaction energies into their constituent parts: Coulombic (electrostatic), polarization, dispersion, and exchange repulsion. rsc.org Such analyses would be critical in understanding how this compound interacts with itself and with other molecules in a mixture.

Environmental Fate and Biotransformation Studies

Microbial Degradation Pathways of Nitroaromatic Compounds

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, which can be broadly categorized into oxidative and reductive pathways. These pathways are initiated by enzymes that modify the nitro group or the aromatic ring, making the molecule susceptible to further degradation.

The degradation of nitroaromatic compounds by aerobic bacteria can proceed through several mechanisms. nih.gov One common strategy is the oxidative removal of the nitro group, often as nitrite, which detoxifies the compound and prepares the aromatic ring for cleavage. nih.gov This is in contrast to fortuitous transformations by some anaerobic bacteria and fungi. nih.gov

Reductive pathways are also prevalent, especially under anaerobic conditions, where the nitro group is reduced to a nitroso, then a hydroxylamino, and finally an amino group. nih.gov These aromatic amines are generally less toxic and more amenable to further degradation. nih.gov In some aerobic bacteria, a partial reduction of the nitro group to a hydroxylamine (B1172632) is the initial step in productive metabolism, followed by an enzyme-catalyzed rearrangement to a hydroxylated compound that can undergo ring fission. nih.gov

For instance, the degradation of 4-chloronitrobenzene in Comamonas sp. strain CNB-1 proceeds via a partial reductive pathway. nih.gov This involves the reduction of the nitro group, leading to the formation of intermediates that are further metabolized. nih.gov

The initial attack on nitroaromatic compounds is often catalyzed by powerful oxidative enzymes such as monooxygenases and dioxygenases. nih.gov

Monooxygenases introduce a single oxygen atom into the substrate. nih.gov In the case of nitrophenols, a monooxygenase can replace the nitro group with a hydroxyl group. nih.gov For example, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. SPG is initiated by a 2-nitrobenzoate-2-monooxygenase, which converts it to salicylate (B1505791) and releases the nitro group as nitrite. nih.govnih.gov

Dioxygenases incorporate both atoms of molecular oxygen into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.gov For example, Pseudomonas sp. strain JS42 utilizes a dioxygenase to initiate the degradation of 2-nitrotoluene, forming 3-methylcatechol (B131232) and releasing nitrite. nih.gov

The table below summarizes the key enzymes and their roles in the degradation of nitroaromatic compounds.

Enzyme TypeActionExample SubstrateInitial Product(s)Reference
Monooxygenase Inserts one oxygen atom, often displacing the nitro group.2-NitrobenzoateSalicylate, Nitrite nih.gov, nih.gov
Dioxygenase Inserts two oxygen atoms, leading to dihydroxylation and often nitro group elimination.2-Nitrotoluene3-Methylcatechol, Nitrite nih.gov
Nitroreductase Reduces the nitro group to a hydroxylamino or amino group.4-Chloronitrobenzene4-Chloro-1-hydroxylaminobenzene nih.gov

Metabolite Identification in Degradation Pathways

The identification of metabolites is crucial for elucidating the degradation pathways of nitroaromatic compounds. Based on studies of analogous compounds, the biodegradation of Ethyl 4-chloro-2-nitrobenzoate would likely proceed through the following steps:

Ester Hydrolysis : The initial step is expected to be the hydrolysis of the ethyl ester group by an esterase enzyme to yield 4-chloro-2-nitrobenzoic acid and ethanol (B145695).

Denitration : Following hydrolysis, the resulting 4-chloro-2-nitrobenzoic acid would be a substrate for a monooxygenase or dioxygenase. Drawing a parallel with the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG, a monooxygenase could attack the C2 position, leading to the formation of 4-chlorosalicylic acid and the release of nitrite. nih.gov

Hydroxylation and Ring Cleavage : The 4-chlorosalicylic acid would then likely be hydroxylated to form 4-chlorocatechol (B124253) . This is a common intermediate in the degradation of chlorinated aromatic compounds. The 4-chlorocatechol would subsequently undergo ring cleavage by a catechol dioxygenase, leading to intermediates that can enter central metabolic pathways. nih.gov

The table below outlines the probable metabolites in the degradation of this compound.

Putative MetabolitePrecursor CompoundEnzymatic ActionReference (by analogy)
4-Chloro-2-nitrobenzoic acidThis compoundEsteraseInferred
4-Chlorosalicylic acid4-Chloro-2-nitrobenzoic acidMonooxygenase nih.gov
4-Chlorocatechol4-Chlorosalicylic acidSalicylate hydroxylase nih.gov
Chloro-cis,cis-muconic acid4-ChlorocatecholCatechol 1,2-dioxygenase nih.gov

Studies on Arthrobacter sp. SPG have shown that the degradation of 2-nitrobenzoate leads to the formation of salicylate and then catechol, which is subsequently cleaved. nih.govnih.gov Similarly, research on the degradation of 4-chloronitrobenzene has identified intermediates such as 2-amino-5-chlorophenol, indicating that both reductive and oxidative transformations are possible depending on the microbial strain and environmental conditions. scispace.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For a compound like Ethyl 4-chloro-2-nitrobenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound and related compounds, reverse-phase HPLC is a common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A potential HPLC method for the analysis of a structurally similar compound, ethyl 4-nitrobenzoate (B1230335), involves using a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the nitro and chloro groups on the benzene (B151609) ring influences the compound's polarity and its retention on the column. For instance, a C18 column is often suitable for such analyses. The detection is typically carried out using a UV detector, as the nitroaromatic structure provides strong UV absorbance.

ParameterConditionSource
Column Newcrom R1 (Reverse-Phase) or similar C18 column sielc.com
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid sielc.com
Detector UV Detector rsc.org
Application Purity assessment, quantification sielc.com

This table presents a potential set of HPLC conditions for the analysis of this compound based on methods for analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or hydrogen). The column is housed in an oven with a programmable temperature ramp. For a compound like ethyl 4-nitrobenzoate, an analysis could be performed on a capillary column like HP-5ms. scirp.org A temperature program would be employed to ensure the efficient separation of the analyte from any impurities or other components in the sample matrix. scirp.org Following separation in the GC, the analyte enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that confirms the identity of the compound.

ParameterConditionSource
Column Capillary column (e.g., HP-5ms, SE-54) scirp.orgpatsnap.com
Carrier Gas Helium or Hydrogen scirp.org
Injector Temperature 180-250 °C google.com
Oven Program Temperature ramp (e.g., initial hold, ramp to final temperature) google.com
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) scirp.orggoogle.com

This table outlines a general GC-MS method applicable for the analysis of this compound, with parameters drawn from methods for similar compounds.

Derivatization Strategies for Enhanced Analytical Performance and Detectability

Derivatization in analytical chemistry involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. While this compound can be analyzed directly by HPLC and GC-MS, derivatization can be employed to enhance its analytical performance in certain scenarios.

One potential strategy involves the hydrolysis of the ethyl ester group to the corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid. This carboxylic acid can then be derivatized to improve its chromatographic behavior or to enhance its detectability, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. For instance, derivatization can introduce a tag that improves ionization efficiency in the mass spectrometer. A derivatization agent like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be used for the selective derivatization of carboxylic acids under mild conditions. nih.gov This strategy would be particularly useful for trace-level analysis or when dealing with complex matrices where enhanced selectivity and sensitivity are required. The derivatization reaction introduces a charged moiety, which can significantly improve the response in electrospray ionization mass spectrometry. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4-chloro-2-nitrobenzoate with high purity?

  • Methodological Answer : The synthesis typically involves esterification of 4-chloro-2-nitrobenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Key steps include refluxing the reactants in anhydrous conditions, followed by purification via recrystallization or column chromatography. Characterization should employ NMR (¹H/¹³C) to confirm ester formation and HPLC (e.g., Newcrom R1 column, acetonitrile/water mobile phase) to assess purity ≥98% .

Q. How can reverse-phase HPLC be optimized for analyzing this compound?

  • Methodological Answer : Use a Newcrom R1 HPLC column with a mobile phase of acetonitrile and water (70:30 v/v), adjusted to pH 2.5 with trifluoroacetic acid. Set the flow rate to 1.0 mL/min and detection at 254 nm. Retention times should be calibrated against standards, and peak symmetry (asymmetry factor <1.2) ensures reliable quantification .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : Follow GHS guidelines: wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation (use fume hood) and skin contact due to potential irritancy (H315, H319). Store sealed in dry conditions at room temperature. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at 100 K can be processed using SHELXT for structure solution and SHELXL for refinement. Anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis via WinGX/ORTEP are critical. Validate geometry with CIF check and report R1 values <5% for high-resolution datasets .

Q. What role do hydrogen bonding patterns play in the crystal packing of nitro-substituted benzoate esters?

  • Methodological Answer : Graph set analysis (e.g., Etter’s formalism) reveals chains (C(6) motifs) or rings (R₂²(8)) formed via O–H···O/N interactions. For this compound, nitro and ester groups likely form intermolecular bonds stabilizing the lattice. Computational tools like Mercury CSD can visualize these networks .

Q. How can conflicting NMR data be resolved when characterizing derivatives of this compound?

  • Methodological Answer : For ambiguous peaks (e.g., overlapping aromatic signals), use 2D NMR (COSY, HSQC) to assign protons and carbons. Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-311++G**). For diastereomers, employNOESY to confirm spatial proximity of substituents .

Q. What mechanistic pathways govern nucleophilic substitution at the chloro-substituted position?

  • Methodological Answer : The chloro group undergoes SNAr (nucleophilic aromatic substitution) under basic conditions. Kinetic studies (e.g., UV-Vis monitoring at 300 nm) show rate dependence on nucleophile concentration (e.g., azide or thiolate). Solvent polarity (DMF > MeCN) and electron-withdrawing nitro groups enhance reactivity. Isolation of intermediates via TLC (silica, hexane/EtOAc 4:1) confirms stepwise mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.